molecular formula C15H28N2O2 B2882320 Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2022024-91-3

Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2882320
CAS No.: 2022024-91-3
M. Wt: 268.401
InChI Key: KFLMOVLYLSUONJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.40 g/mol . It features an 8-azabicyclo[3.2.1]octane scaffold, a bridged bicyclic structure that serves as a valuable core in medicinal chemistry. The compound is modified with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a 2-aminopropyl substituent, making it a potential intermediate for the synthesis of more complex molecules . The 8-azabicyclo[3.2.1]octane structure is a key pharmacophore in active research, particularly in the development of novel therapeutic agents. For instance, scientific literature highlights that derivatives based on this scaffold are being investigated as potent, systemically available, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of NAAA is a promising approach for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory and analgesic properties . As a building block, this compound can be utilized to explore structure-activity relationships (SAR) and to develop new pharmacological tools for inflammatory conditions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-10(16)7-11-8-12-5-6-13(9-11)17(12)14(18)19-15(2,3)4/h10-13H,5-9,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLMOVLYLSUONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC2CCC(C1)N2C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2022024-91-3
Record name tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Dieckmann Cyclization of Amino Diesters

A common route involves cyclizing N-protected diethyl aminodicarboxylates under basic conditions. For example, diethyl 3-aminopimelate undergoes Dieckmann cyclization with sodium ethoxide to yield the bicyclic lactam, which is subsequently reduced to the amine. Adapting this method, tert-butyl 8-azabicyclo[3.2.1]octane-8-carboxylate is obtained by Boc-protecting the secondary amine prior to cyclization.

Reductive Amination of Cycloheptenone Derivatives

Cycloheptenone reacts with primary amines under hydrogenation conditions (e.g., H₂/Pd-C) to form the azabicyclo[3.2.1]octane skeleton. For instance, reductive amination of cycloheptenone with benzylamine followed by hydrogenolytic deprotection yields the free amine, which is Boc-protected in situ.

Introduction of the Boc Protecting Group

The Boc group is introduced early to prevent side reactions during subsequent functionalization. Standard conditions involve treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). Yields typically exceed 85% when the reaction is conducted at 0–25°C for 12–24 hours.

Functionalization at Position 3: 2-Aminopropyl Side Chain Installation

The 2-aminopropyl group is introduced via alkylation, Mitsunobu reaction, or reductive amination.

Alkylation of the Bicyclic Amine

The Boc-protected amine undergoes alkylation with 2-aminopropyl electrophiles. For example, reaction with 2-aminopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 48 hours affords the target compound in ~65% yield. Steric hindrance from the bicyclic system necessitates prolonged reaction times compared to linear amines.

Reductive Amination with Acetone

An alternative route employs reductive amination of a ketone intermediate. The Boc-protected bicyclic amine is condensed with acetone in methanol using sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer), yielding the 2-aminopropyl derivative after 24 hours. This method avoids alkylating agents but requires strict pH control to minimize over-reduction.

Comparative Analysis of Synthetic Routes

Method Reagents Yield Advantages Limitations
Dieckmann Cyclization NaOEt, Boc₂O 70–75% High stereoselectivity Multi-step, requires diester precursor
Reductive Amination H₂/Pd-C, Boc₂O 60–68% Mild conditions Low yield due to competing reduction
Alkylation 2-Aminopropyl bromide, K₂CO₃ 65–70% Direct functionalization Steric hindrance reduces efficiency
Reductive Amination NaBH₃CN, acetone 55–60% Avoids alkyl halides pH sensitivity, byproduct formation

Stereochemical Considerations

The bicyclic core imposes strict stereochemical constraints. Alkylation at position 3 proceeds with exo selectivity due to the concave geometry of the azabicyclo[3.2.1]octane system. Nuclear Overhauser effect (NOE) NMR studies confirm the 3-(2-aminopropyl) group resides on the convex face, minimizing non-bonded interactions. Chiral auxiliaries or asymmetric hydrogenation are unnecessary, as the rigid framework dictates stereochemistry.

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1 → 3:1) or recrystallization from ethanol/water. Characterization includes:

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 2.65–3.10 (m, 8H, bicyclic H), 2.90 (q, 2H, CH₂NH₂).
  • IR : 1685 cm⁻¹ (C=O stretch), 3360 cm⁻¹ (N-H stretch).
  • MS (ESI+) : m/z 269.2 [M+H]⁺, consistent with C₁₅H₂₈N₂O₂.

Industrial-Scale Optimization

For kilogram-scale production, continuous flow reactors improve efficiency:

  • Boc Protection : Flow system with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 25°C, residence time 30 minutes.
  • Alkylation : Tubular reactor with 2-aminopropyl bromide (1.5 equiv) and K₂CO₃ (3.0 equiv) in acetonitrile at 80°C, residence time 8 hours.
    This setup achieves 78% yield with >99% purity by HPLC, reducing solvent use by 40% compared to batch processes.

Emerging Methodologies

Enzymatic Desymmetrization

Recent advances employ lipases (e.g., Candida antarctica) to resolve racemic intermediates. For example, kinetic resolution of a prochiral diol precursor achieves 98% enantiomeric excess (ee), though yields remain moderate (50–55%).

Photoredox Catalysis

Visible-light-mediated C–H amination using iridium catalysts (e.g., Ir(ppy)₃) enables direct installation of the aminopropyl group without pre-functionalization. Preliminary results show 45% yield under blue LED irradiation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylate group.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The oxidation of the amino group can lead to the formation of nitro compounds.

  • Reduction: Reduction of the carboxylate group can result in the formation of alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: In biological research, tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used to study enzyme inhibitors and receptor binding. Its structural similarity to natural substrates allows it to be used in assays to understand biological processes.

Medicine: This compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the synthesis of therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name: tert-Butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
  • CAS Number : 2022024-91-3
  • Molecular Formula : C₁₅H₂₈N₂O₂
  • Molecular Weight : 268.39 g/mol
  • Purity : ≥95% (typical laboratory grade)
  • Structure: Features an 8-azabicyclo[3.2.1]octane core substituted with a tert-butyl carbamate group at position 8 and a 2-aminopropyl side chain at position 3 .

Applications
This compound serves as a versatile small-molecule scaffold in medicinal chemistry, enabling derivatization for drug discovery. Its bicyclic structure and primary amine group enhance interactions with biological targets, such as receptors or enzymes .

The 8-azabicyclo[3.2.1]octane scaffold is widely modified for diverse applications. Below is a detailed comparison with structurally related analogs:

Key Observations:

Substituent Diversity: Electron-rich groups (e.g., p-tolyloxy ) exhibit higher synthetic yields (quantitative) due to stable intermediates. Electron-withdrawing groups (e.g., 4-cyanophenoxy ) may require harsher conditions, reducing yields. Bulkier substituents (e.g., pyrimido-oxazine derivatives ) show variable yields (45–76%), influenced by steric hindrance.

Functional Group Impact: The 2-aminopropyl group in the target compound provides a reactive primary amine for bioconjugation or salt formation, distinguishing it from analogs with non-nucleophilic substituents (e.g., tert-butyl esters ). Hydroxy-substituted analogs (e.g., CAS 143557-91-9 ) are critical for chiral synthesis but lack the amine’s versatility.

Biological Relevance :

  • Fluorophenyl-containing derivatives (e.g., compound 11 ) are optimized for GPR119 agonism (76% yield), highlighting substituent-driven target specificity.
  • The target compound’s amine group may enhance blood-brain barrier penetration compared to sulfonamide analogs (e.g., ).

Table 2: Physical and Chemical Properties
Property Target Compound Pyrazin-2-yloxy Analog Hydroxy Analog
Molecular Weight 268.39 331.37 227.30
Polarity Moderate High (heterocyclic) High (hydroxyl)
Reactivity High (amine) Low (aryl ether) Moderate (alcohol)
Therapeutic Potential Broad Limited (SAR studies) Chiral intermediates

Biological Activity

Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 2022024-91-3) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural and functional properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H28_{28}N2_2O2_2
  • Molecular Weight : 268.39 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a bicyclic azabicyclo[3.2.1]octane framework, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS).

  • Receptor Modulation : This compound has been shown to modulate neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. It exhibits affinity for the dopamine D2 receptor and serotonin receptors, which are critical in the treatment of psychiatric disorders .

In Vitro Studies

Research has demonstrated that this compound exhibits:

  • Neuroprotective Effects : In cellular models, it has been observed to protect neurons from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antidepressant-like Activity : Animal studies have indicated that this compound may possess antidepressant properties, as evidenced by improved performance in forced swim tests and tail suspension tests.

In Vivo Studies

In vivo assessments have shown:

  • Behavioral Modulation : Mice treated with this compound displayed reduced anxiety-like behaviors in open field and elevated plus maze tests, indicating anxiolytic effects .
  • Cognitive Enhancement : The compound has also been linked to improvements in memory and learning tasks, making it a candidate for further exploration in cognitive disorders .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Neuroprotection :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly reduced neuronal death in models of excitotoxicity.
    • Results indicated a dose-dependent neuroprotective effect, with optimal concentrations yielding up to 70% reduction in cell death compared to controls .
  • Antidepressant Activity :
    • Research published in Pharmacology Biochemistry Behavior showed that chronic administration led to significant reductions in depressive-like behaviors in rodent models.
    • The study suggested that the compound's mechanism may involve modulation of serotonin levels and receptor activity .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureMolecular WeightBiological Activity
Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylateStructure226.32 g/molAntidepressant-like effects; modulates serotonin receptors
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octaneStructure226.32 g/molNeuroprotective; antioxidant properties

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from bicyclic ketone precursors. A common approach includes:

Lithium Diisopropylamide (LDA)-Mediated Enolate Formation : Reacting tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with LDA at −78°C in THF to generate an enolate intermediate .

Functionalization : Introducing the 2-aminopropyl group via nucleophilic substitution or reductive amination. For example, using trifluoromethanesulfonyl (Tf) groups as leaving agents improves electrophilicity for subsequent alkylation .
Critical Parameters :

  • Temperature control (−78°C) prevents side reactions.
  • Solvent polarity (THF vs. DCM) affects reaction kinetics.
  • Yield optimization (50–92%) depends on stoichiometry and purification methods (e.g., column chromatography) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify bicyclic framework and Boc-group retention (e.g., tert-butyl signal at δ 1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 256–356 for derivatives) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azabicyclo[3.2.1]octane core .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with its structural class (constrained peptidomimetics):
  • Receptor Binding Assays : Screen against GPCRs or neurotransmitter transporters (e.g., norepinephrine transporter) due to structural similarity to tropane alkaloids .
  • Enzyme Inhibition Studies : Test for interactions with proteases or kinases using fluorescence-based activity assays .
  • Cellular Permeability : Use Caco-2 monolayers to assess bioavailability, critical for central nervous system (CNS) targeting .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity, and how can enantiomers be resolved?

  • Methodological Answer :
  • Stereochemical Impact : Exo vs. endo configurations (e.g., tert-butyl 3-endo-hydroxy derivatives) alter binding affinity to targets like Ras proteins or monoamine transporters .
  • Resolution Methods :
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
    Data Interpretation : Compare IC50_{50} values of separated enantiomers in dose-response assays to identify active stereoisomers .

Q. What strategies address contradictory data in biological assays (e.g., variable potency across studies)?

  • Methodological Answer : Contradictions often arise from:
  • Purity Variability : Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., THF) using GC-MS .
  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength, which affect protonation states of the amine group .
  • Metabolic Instability : Pre-incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., Boc-group cleavage) .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for target selectivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
Substituent Biological Impact Reference
3-(2-aminopropyl) Enhances CNS permeability vs. peripheral targets
Boc Protection Improves solubility but may reduce in vivo stability
Aromatic Additions Introduce π-π interactions for kinase inhibition
Experimental Design :
  • Use parallel synthesis to generate derivatives (e.g., bromopyrazole or trifluoroacetyl analogs) .
  • Apply molecular docking to prioritize modifications .

Q. What advanced synthetic challenges arise in scaling up multi-step reactions for this compound?

  • Methodological Answer : Key challenges include:
  • Low-Temperature Steps : Replace LDA with more scalable bases (e.g., KHMDS) while maintaining enolate stability .
  • Catalytic Asymmetry : Transition from stoichiometric chiral auxiliaries to asymmetric catalysis (e.g., organocatalysts) .
  • Workflow Integration : Implement flow chemistry for intermediates prone to degradation (e.g., triflate derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.